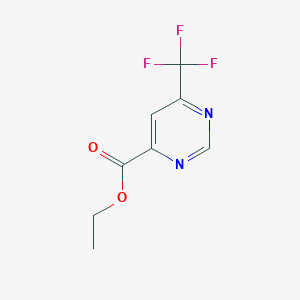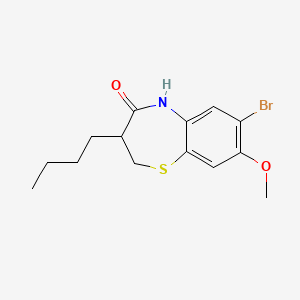![molecular formula C14H11F3N2O3 B13901783 3-[3-oxo-7-(trifluoromethyl)-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13901783.png)
3-[3-oxo-7-(trifluoromethyl)-1H-isoindol-2-yl]piperidine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-Oxo-4-(trifluoromethyl)-2-isoindolinyl]piperidine-2,6-dione is a complex organic compound that features a trifluoromethyl group attached to an isoindolinyl moiety, which is further connected to a piperidine-2,6-dione structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-Oxo-4-(trifluoromethyl)-2-isoindolinyl]piperidine-2,6-dione typically involves multi-step organic reactions. One common approach is the construction of the isoindolinyl core followed by the introduction of the trifluoromethyl group. The piperidine-2,6-dione moiety is then incorporated through cyclization reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility .
化学反应分析
Types of Reactions
3-[1-Oxo-4-(trifluoromethyl)-2-isoindolinyl]piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
科学研究应用
3-[1-Oxo-4-(trifluoromethyl)-2-isoindolinyl]piperidine-2,6-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound can be used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Due to its potential pharmacological properties, it is investigated for use in drug discovery and development, particularly for targeting specific enzymes or receptors.
作用机制
The mechanism of action of 3-[1-Oxo-4-(trifluoromethyl)-2-isoindolinyl]piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to desired therapeutic effects .
相似化合物的比较
Similar Compounds
Pyrrolidine-2,5-dione: Shares a similar core structure but lacks the trifluoromethyl group.
Isoindolinone derivatives: Similar in structure but may have different substituents, affecting their biological activities.
Spirooxindole compounds: Feature a spirocyclic structure that can exhibit similar pharmacological properties.
Uniqueness
The presence of the trifluoromethyl group in 3-[1-Oxo-4-(trifluoromethyl)-2-isoindolinyl]piperidine-2,6-dione distinguishes it from other similar compounds. This group can significantly enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a unique and valuable compound in medicinal chemistry .
属性
分子式 |
C14H11F3N2O3 |
|---|---|
分子量 |
312.24 g/mol |
IUPAC 名称 |
3-[3-oxo-7-(trifluoromethyl)-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C14H11F3N2O3/c15-14(16,17)9-3-1-2-7-8(9)6-19(13(7)22)10-4-5-11(20)18-12(10)21/h1-3,10H,4-6H2,(H,18,20,21) |
InChI 键 |
DSKWUVAGRHBPHR-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Trimethyl-[2-[[4-methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenoxy]methoxy]ethyl]silane](/img/structure/B13901714.png)


![2-N-[4-(1-Azitrifluoroethyl)benzoyl]-1,3-bis-(D-mannos-4-yloxy)-2-propylamine](/img/structure/B13901732.png)






![(2S,2'S)-2,2'-[[(2S,2'S)-1,1'-[(2S,2'S)-3,3'-Disulfanediylbis(2-methylpropanoyl)]bis(pyrrolidine-2,2'-carbonyl)]bis(azanediyl)]bis(3-phenylpropanoic Acid)](/img/structure/B13901781.png)

